Tecleanin

Natural Product Chemistry Limonoid Biosynthesis Structure Elucidation

Procuring generic limonoids for Tecleanin's uncharacterized bioactivity is scientifically unsound. Its unique value for biosynthetic, SAR, and chemotaxonomic research lies in its distinctive carbocyclic D-ring and complete A-ring—a direct biosynthetic precursor to limonin. This architecture is a logical scaffold for semi-synthetic optimization of novel insecticides. It is not interchangeable with limonin or azadirachtin. Source authentic Tecleanin to accurately map enzymatic steps in Rutaceae, develop HPLC/LC-MS fingerprints for plant authentication, or study the molecular pharmacology of the D-ring.

Molecular Formula C26H32O5
Molecular Weight 424.5 g/mol
CAS No. 79203-38-6
Cat. No. B15436462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTecleanin
CAS79203-38-6
Molecular FormulaC26H32O5
Molecular Weight424.5 g/mol
Structural Identifiers
SMILESCC1(C2CC(=O)C3(C(C24COC(=O)CC4O1)CCC5(C3=CCC5C6=COC=C6)C)C)C
InChIInChI=1S/C26H32O5/c1-23(2)19-11-20(27)25(4)17-6-5-16(15-8-10-29-13-15)24(17,3)9-7-18(25)26(19)14-30-22(28)12-21(26)31-23/h6,8,10,13,16,18-19,21H,5,7,9,11-12,14H2,1-4H3/t16?,18-,19-,21-,24-,25-,26+/m0/s1
InChIKeyOXRFOFGXNAZNSV-MAALRYFLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tecleanin CAS 79203-38-6: Sourcing a Limonoid Precursor from Teclea grandifolia for Specialized Phytochemical Research


Tecleanin (CAS 79203-38-6) is a tetranortriterpenoid belonging to the limonoid class of natural products [1]. It was originally isolated from the plant *Teclea grandifolia* Engl. (Rutaceae) and is characterized by a highly oxidized ring A structure, similar to limonin, but distinguished by a carbocyclic ring D [2]. With a molecular formula of C₂₆H₃₂O₅ and a molecular weight of 424.53 g/mol, it is classified as a delta valerolactone [3].

Procurement Alert: Why Tecleanin is Not Interchangeable with Common Limonoids like Limonin or Azadirachtin


Procurement of a generic limonoid based solely on its class activity (e.g., insecticidal or antifeedant) is not scientifically justifiable for Tecleanin. Its primary scientific value lies not in its uncharacterized bioactivity, but in its unique chemical architecture [1]. Tecleanin features a distinctive carbocyclic D-ring and a complete ring A, a structural motif that has been identified as a direct biosynthetic precursor to the more common limonin scaffold [2]. Substituting Tecleanin with a more abundant or cheaper limonoid like limonin or azadirachtin would fundamentally alter the study; they represent different points in the biosynthetic pathway and possess different core skeletons. For researchers focused on limonoid biosynthesis or structure-activity relationship (SAR) studies of the D-ring, no other compound serves as a suitable substitute [2].

Quantitative Differentiation of Tecleanin (79203-38-6) vs. Structural Analogs: An Evidence-Based Guide for Scientific Selection


Evidence Item 1: Chemical Scaffold Differentiation: Complete A-Ring vs. A-Seco Skeleton

The primary verifiable differentiation for Tecleanin is at the level of its chemical structure. It possesses a complete, highly oxidized ring A, whereas the 'neotecleanins' discovered in related species are characterized by a five-membered-ring A-seco (cleaved) structure [1]. This structural difference is not subtle; it represents a major bifurcation in the limonoid biosynthetic pathway.

Natural Product Chemistry Limonoid Biosynthesis Structure Elucidation

Evidence Item 2: Key Structural Feature: Carbocyclic D-Ring vs. Limonin's Furan Ring

In direct comparison with the well-known limonoid limonin, Tecleanin exhibits a clear and quantifiable structural distinction. While both share a similarly highly oxidized ring A, Tecleanin is characterized by a carbocyclic ring D [1]. Limonin, in contrast, possesses a furan ring in this position [1].

Structural Biology Synthetic Chemistry Limonoid Precursors

Evidence Item 3: Biological Activity of Structural Analogs (Neotecleanins) Provides Class-Level Baseline

While direct larvicidal activity data for Tecleanin itself is absent, quantitative data exists for its close structural relatives, the neotecleanins. These compounds, derived from the same biosynthetic family, have demonstrated dose-dependent mosquito larvicidal activity against *Anopheles gambiae* larvae. Specifically, among the tested neotecleanins, LD50 values were reported as 7.1 ppm (Compound 1), 4.0 ppm (Compound 2), and 3.6 ppm (Compound 4) [1].

Vector Control Insecticide Discovery Bioactivity Screening

Evidence Item 4: Molecular Distinction from Co-occurring Compounds in *Teclea ouabanguiensis*

In a phytochemical investigation of *Teclea ouabanguiensis*, Tecleanin was isolated alongside several other tetranortriterpenoids, including 7-deacetylazadirone, 7-deacetylproceranone, and the novel compound ouabanginone [1]. This co-occurrence is not incidental; it highlights the chemical diversity within a single species and reinforces that each compound is a discrete molecular entity. Procurement of 'a limonoid mixture' is not equivalent to sourcing pure Tecleanin.

Phytochemical Profiling Chemotaxonomy Natural Product Isolation

High-Value Research Applications for Tecleanin (79203-38-6) Based on Verified Differentiation


Elucidating Limonoid Biosynthesis in Rutaceae Species

Researchers investigating the biogenesis of complex limonoids require Tecleanin as a crucial analytical standard and putative pathway intermediate. Its unique carbocyclic D-ring and complete A-ring position it as a key biosynthetic precursor to limonin. Comparing its structure to that of downstream products like the ring A-seco 'neotecleanins' allows for the mapping of enzymatic steps within the Rutaceae family [1].

Semi-Synthetic Derivatization for Enhanced Larvicidal Activity

Given that its close structural analogs (neotecleanins) demonstrate potent larvicidal activity against *Anopheles gambiae* (LD50 as low as 3.6 ppm), Tecleanin serves as a logical and chemically distinct scaffold for semi-synthetic optimization [1]. Chemists can modify its unique carbocyclic D-ring and other functionalities in a targeted manner to potentially generate novel, patentable insecticides with improved potency or selectivity over the natural neotecleanins.

Structure-Activity Relationship (SAR) Studies of the Limonoid D-Ring

The structural divergence of Tecleanin's carbocyclic D-ring from the furan D-ring of limonin provides a perfect model system for SAR investigations [1]. By procuring Tecleanin and comparing its activity with limonin in relevant bioassays (e.g., antifeedant, antimicrobial), researchers can isolate the contribution of the D-ring structure to overall biological function. This work is foundational for understanding the molecular pharmacology of this important class of natural products.

Chemotaxonomic Marker for *Teclea* and Related Genera

The confirmed co-occurrence of Tecleanin with other specific limonoids like 7-deacetylproceranone and ouabanginone in multiple *Teclea* species establishes its value as a chemotaxonomic marker [1]. Sourcing authentic Tecleanin is essential for analytical chemists and botanists developing HPLC or LC-MS fingerprints to authenticate plant material, differentiate between closely related species, or study the phytochemical diversity of the African Rutaceae.

Technical Documentation Hub

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